N-Desmethyltamoxifen
Overview
Description
N-Desmethyltamoxifen, also known by its developmental code name ICI-55,548, is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). This compound is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is considered the major active form of tamoxifen in the body . This compound has an affinity for the estrogen receptor, although it is significantly lower compared to tamoxifen and its other metabolites .
Mechanism of Action
Target of Action
N-Desmethyltamoxifen is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) . The primary target of this compound is the estrogen receptor . This receptor plays a crucial role in the growth and development of estrogen receptor-positive tumors .
Mode of Action
This compound interacts with its target, the estrogen receptor, by binding to it . This binding inhibits the growth and promotes apoptosis in estrogen receptor-positive tumors . This compound is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body .
Biochemical Pathways
The metabolism of this compound into endoxifen involves the cytochrome P450 enzyme system . This system plays a significant role in drug metabolism and bioactivation . The metabolites of this compound, including endoxifen, contribute to the antitumor effect of tamoxifen .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism into endoxifen by the cytochrome P450 enzyme system . This system is primarily attributable to the action of CYP3A4 and CYP2D6 . The metabolites of this compound, including endoxifen, are present in high levels in both the plasma and the tumor tissues .
Result of Action
The result of this compound’s action is the inhibition of growth and promotion of apoptosis in estrogen receptor-positive tumors . This is achieved through the activation of caspases and induction of apoptosis within the tumors . The metabolites of this compound, including endoxifen, contribute to this antitumor effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the activity of the cytochrome P450 enzyme system, thereby influencing the metabolism of this compound . Additionally, factors such as the patient’s body mass index can influence the pharmacokinetics of this compound .
Biochemical Analysis
Biochemical Properties
N-Desmethyltamoxifen plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The conversion of tamoxifen into this compound is primarily mediated by CYP3A4 and CYP3A5 enzymes . This compound is then further metabolized into endoxifen by the CYP2D6 enzyme . These interactions are crucial for the therapeutic efficacy of tamoxifen.
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . As a metabolite of tamoxifen, this compound contributes to the inhibition of growth and promotion of apoptosis in estrogen receptor-positive tumors .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound has an affinity for the estrogen receptor, which is lower compared to estradiol . This interaction is crucial for its antiestrogenic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Continuous therapy with tamoxifen, which is metabolized to this compound, produces steady-state levels within 4 weeks . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily formed from tamoxifen by the action of CYP3A4 and CYP3A5 enzymes . It is then further metabolized into endoxifen by the CYP2D6 enzyme . This metabolic pathway is crucial for the therapeutic action of tamoxifen.
Transport and Distribution
This compound is transported and distributed within cells and tissues. The concentrations of this compound in tumor tissues are significantly correlated to their serum levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyltamoxifen typically involves the demethylation of tamoxifen. This process can be achieved using various demethylating agents under controlled conditions. One common method involves the use of boron tribromide (BBr3) in an anhydrous solvent such as dichloromethane at low temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyltamoxifen undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into its hydroxylated form, endoxifen.
Reduction: Although less common, reduction reactions can modify the structure of this compound.
Substitution: This reaction can occur at various positions on the aromatic rings of the compound.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Major Products:
Endoxifen: The major product formed from the oxidation of this compound.
Various substituted derivatives: Products formed from substitution reactions depending on the reagents used.
Scientific Research Applications
N-Desmethyltamoxifen has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of tamoxifen metabolism and its derivatives.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Comparison with Similar Compounds
Tamoxifen: The parent compound from which N-Desmethyltamoxifen is derived. It has a higher affinity for estrogen receptors and is widely used in breast cancer treatment.
Endoxifen (4-hydroxy-N-desmethyltamoxifen): A more potent metabolite with a significantly higher affinity for estrogen receptors compared to this compound.
Afimoxifene (4-hydroxytamoxifen): Another active metabolite with high estrogen receptor affinity.
Uniqueness: this compound is unique in its role as an intermediate metabolite in the tamoxifen metabolic pathway. Its lower affinity for estrogen receptors compared to its metabolites makes it less potent, but it is crucial for the formation of the highly active endoxifen .
Properties
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCDZSEEAUOHN-IZHYLOQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315924 | |
Record name | Desmethyltamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31750-48-8 | |
Record name | Desmethyltamoxifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31750-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desmethyltamoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyltamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-DESMETHYLTAMOXIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOJ759O35C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Desmethyltamoxifen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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